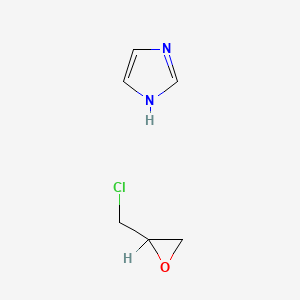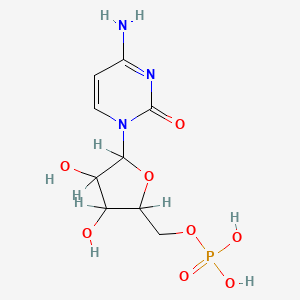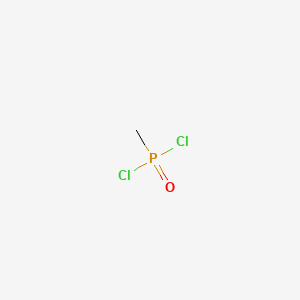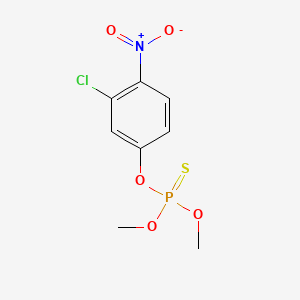
2,3,3,3-Tetrafluoropropionitrile
Overview
Description
2,3,3,3-Tetrafluoropropionitrile is a chemical compound with the formula C3HF4N . It is a colorless, volatile liquid with a faint, sweet odor . It is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C3HF4N . It has a molecular weight of 127.04 . The InChI key for this compound is CFPAMJZAMYOJER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 40 °C and a density of 1.362 . Its refractive index is 1.27 .Scientific Research Applications
Fluorinated Building Block in Organic Synthesis
2,3,3,3-Tetrafluoropropene, due to its role as a low global warming potential refrigerant, serves as an inexpensive and readily available fluorinated building block in organic synthesis. Research has investigated its use in nucleophilic substitution reactions with alkoxide and thiolate derivatives, leading to the synthesis of α-trifluoromethyl enol ethers and other derivatives (Murray et al., 2019).
Reactions with Nucleophilic Reagents
2,3,3,3-Tetrafluoropropionitrile has been studied in its reactions with alcohols and amines, demonstrating the possibility of both addition and replacement of the vinylic fluorine atom. This research has contributed to understanding the production of various derivatives of 3,3,3-trifluoro-2-(trifluoromethyl) propionic and 2,3,3,3-tetrafluoropropionic acids (Knunyants et al., 1956).
Biotransformation Studies
The biotransformation of 2,3,3,3-Tetrafluoropropene has been examined, particularly following inhalation exposure. Studies focused on the identification of metabolites in animal models, revealing insights into the metabolism and potential environmental and health impacts of this compound (Schuster et al., 2008).
Synthetic Utility in Organic Chemistry
2,3,3,3-Tetrafluoroprop-1-ene, also referred to as HFO-1234yf, has demonstrated significant utility in organic chemistry. It has been shown to undergo addition-elimination reactions, forming CF3-containing vinyl ethers, which are of interest in various synthetic applications (Hiraoka et al., 2015).
Structural and Combustion Properties
The structural and combustion properties of 2,3,3,3-Tetrafluoropropene have been explored. This includes X-ray structure analysis and investigation of vibrational spectra, contributing to the understanding of its physical and chemical characteristics, especially in its role as a refrigerant (Feller et al., 2014).
Environmental Fate and Degradation
Research has been conducted to understand the environmental fate of 2,3,3,3-Tetrafluoropropene, particularly focusing on its degradation processes. This includes studies on microbial processes, abiotic processes mediated by minerals, and biomimetic transformations, providing insights into its environmental stability and potential pathways for degradation (Im et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,3,3,3-tetrafluoropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPAMJZAMYOJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-32-3 | |
| Record name | 2,3,3,3-Tetrafluoropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for 2,3,3,3-tetrafluoropropionitrile, and what structural insights can we gain?
A1: The paper "Raman and Infrared Spectra, Barrier to Internal Rotation, Vibrational Assignment and Ab Initio Calculations of 2,3,3,3‐Tetrafluoropropionitrile" [] provides a detailed analysis of the compound's Raman and infrared spectra. The study identifies characteristic vibrational frequencies associated with specific functional groups within the molecule. For instance, the C≡N stretching vibration is observed, along with various C-F and C-C stretching and bending modes. These spectral data, combined with ab initio calculations, help confirm the structure and provide information about the molecule's vibrational modes and internal rotation barrier. []
Q2: Are there any studies on the reactivity of this compound with nucleophiles?
A2: While the provided research papers do not directly investigate the reactivity of this compound with nucleophiles, the paper "Reactions of fluoro olefins Communication 6. Reactions of Perfluoroisobutene and perfluoropropene with nucleophilic reagents" [] explores the reactions of similar fluorinated alkenes with nucleophiles. This suggests that this compound, with its electron-withdrawing nitrile group and fluorine atoms, might also exhibit reactivity towards nucleophilic attack. Further research would be needed to confirm this and explore specific reaction pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)











